An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 2-(4-tert-butylcyclohexylidene)acetate
An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 2-(4-tert-butylcyclohexylidene)acetate
Abstract: This guide provides a comprehensive, multi-technique approach to the structural elucidation of Ethyl 2-(4-tert-butylcyclohexylidene)acetate, a molecule of interest in materials and fragrance science. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It emphasizes the causal logic behind experimental choices and the integration of data from each technique to build a self-validating, unambiguous structural assignment. This paper is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of complex organic molecules, including the determination of stereochemistry.
Introduction and Strategic Overview
The definitive structural analysis of a molecule is the bedrock of chemical research and development. For a compound such as Ethyl 2-(4-tert-butylcyclohexylidene)acetate (Molecular Formula: C₁₄H₂₄O₂, Molecular Weight: 224.34 g/mol ), a complete characterization is essential for understanding its physicochemical properties, predicting its reactivity, and ensuring its purity.[1] The structure presents several key features for analysis: a bulky tert-butyl group, a cyclohexane ring, an exocyclic double bond, and an ethyl ester moiety. This combination necessitates a multi-pronged analytical strategy to confirm not only the core scaffold and functional groups but also the connectivity and stereochemistry.
Integrated Spectroscopic Analysis Workflow
The process of structural elucidation follows a logical progression. Each step provides a piece of the puzzle, and the subsequent experiment is chosen to answer questions raised by the previous one.
Figure 1: A workflow diagram illustrating the multi-technique approach for structural elucidation.
Mass Spectrometry: Establishing the Foundation
The first step in any structural analysis is to determine the molecular formula, which provides the atomic "parts list."
High-Resolution Mass Spectrometry (HRMS)
Experimental Rationale: HRMS is employed over standard MS to differentiate between isobaric species (compounds with the same nominal mass but different elemental compositions). By measuring the mass-to-charge ratio (m/z) to several decimal places, we can obtain an exact molecular formula.
Expected Results: For Ethyl 2-(4-tert-butylcyclohexylidene)acetate, the expected exact mass for the molecular ion [M]⁺ is 224.1776 g/mol .[1] The observation of this ion confirms the molecular formula C₁₄H₂₄O₂. This result is self-validating; the subsequent NMR analysis must account for exactly 14 carbons, 24 hydrogens, and 2 oxygens.
Electron Ionization (EI) Fragmentation
Experimental Rationale: In EI-MS, high-energy electrons bombard the molecule, causing it to fragment in predictable ways. This fragmentation pattern provides a fingerprint of the molecule's structure.[2] The most favored fragmentation pathways involve the cleavage of weak bonds to form stable cations.[3]
Predicted Fragmentation Pattern:
-
Loss of the ethoxy group (-OC₂H₅): A significant peak would be expected at m/z 179, corresponding to the [M - 45]⁺ acylium ion. This is a common fragmentation for ethyl esters.[4]
-
Loss of the ethyl group (-C₂H₅): A peak at m/z 195 ([M - 29]⁺) could occur.
-
McLafferty Rearrangement: Esters can undergo this characteristic rearrangement, though it may be less favored in this specific structure.
-
Loss of tert-butyl group (-C(CH₃)₃): Cleavage of the tert-butyl group would result in a prominent peak at m/z 167 ([M - 57]⁺), as the loss of this group forms a stable tertiary carbocation.
Infrared (IR) Spectroscopy: Functional Group Identification
Experimental Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[5] It is a rapid and effective method for identifying the presence of key functional groups.
Expected Absorption Bands: The structure is an α,β-unsaturated ester. This conjugation affects the position of the carbonyl stretch.
-
C=O Stretch: For α,β-unsaturated esters, the carbonyl (C=O) stretching vibration is expected in the range of 1730-1715 cm⁻¹.[6][7] This is at a slightly lower wavenumber compared to saturated aliphatic esters (1750-1735 cm⁻¹) due to resonance.[8][9]
-
C=C Stretch: The exocyclic carbon-carbon double bond (C=C) stretch is expected around 1680-1640 cm⁻¹.[9]
-
C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group will appear in the 1300-1000 cm⁻¹ region.[6]
-
sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ for the alkyl C-H bonds.
-
sp² C-H Stretch: A weaker absorption just above 3000 cm⁻¹ for the vinylic C-H bond.[9]
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |
| Ester C=O | 1715 - 1730 | Conjugation with C=C bond lowers the frequency from a typical ester.[7] |
| Alkene C=C | 1640 - 1680 | Characteristic stretching frequency for a carbon-carbon double bond.[9] |
| Vinylic C-H | ~3080 | sp² C-H bonds vibrate at a higher frequency than sp³ C-H bonds.[9] |
| Alkyl C-H | 2850 - 2960 | Standard region for sp³ C-H stretching vibrations. |
| Ester C-O | 1000 - 1300 | Strong, characteristic bands for the C-O single bonds of the ester.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments.
¹H NMR Analysis
Experimental Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Predicted Chemical Shifts and Multiplicities:
-
Ethyl Group (CH₃CH₂-O-): A quartet at ~4.1 ppm (2H, -O-CH₂ -CH₃) coupled to a triplet at ~1.2 ppm (3H, -O-CH₂-CH₃ ).[10]
-
tert-Butyl Group ((CH₃)₃C-): A sharp singlet at ~0.9 ppm integrating to 9H. Its singlet nature is due to the absence of adjacent protons.
-
Cyclohexane Ring Protons (-CH₂- and -CH-): A complex series of overlapping multiplets expected in the range of ~1.0-2.5 ppm. The protons alpha to the double bond are expected to be the most downfield within this group.
-
Vinylic Proton (=CH-): A singlet expected around ~5.7 ppm. Its chemical shift is influenced by the deshielding effect of the conjugated ester group.
¹³C NMR and DEPT Analysis
Experimental Rationale: ¹³C NMR reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Predicted Chemical Shifts:
-
Ester Carbonyl (C=O): ~166 ppm.
-
Alkene Carbons (C=C): The quaternary carbon of the double bond (~160 ppm) and the vinylic CH carbon (~115 ppm).
-
tert-Butyl Group: The quaternary carbon (~32 ppm) and the three equivalent methyl carbons (~27 ppm).
-
Ethyl Group: The -O-C H₂- carbon (~60 ppm) and the -C H₃ carbon (~14 ppm).[10]
-
Cyclohexane Ring Carbons: Multiple signals expected between ~25-50 ppm.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT) |
| =CH-COOEt | ~5.7 | s | 1H | ~115 | CH |
| -O-CH₂ -CH₃ | ~4.1 | q | 2H | ~60 | CH₂ |
| -O-CH₂-CH₃ | ~1.2 | t | 3H | ~14 | CH₃ |
| Cyclohexane CH₂, CH | 1.0 - 2.5 | m | 9H | 25 - 50 | CH, CH₂ |
| -C (CH₃ )₃ | - | - | - | ~32 | C (quat) |
| -C(CH₃ )₃ | ~0.9 | s | 9H | ~27 | CH₃ |
| C =CH-COOEt | - | - | - | ~160 | C (quat) |
| C =O | - | - | - | ~166 | C (quat) |
2D NMR for Connectivity Verification
Experimental Rationale: While 1D NMR suggests the presence of fragments, 2D NMR proves their connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see a correlation between the ethyl group's CH₂ and CH₃ protons, and extensive correlations among the cyclohexane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This definitively links the proton and carbon assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial expected correlations include:
-
The vinylic proton (~5.7 ppm) to the ester carbonyl carbon (~166 ppm).
-
The ethyl CH₂ protons (~4.1 ppm) to the ester carbonyl carbon (~166 ppm).
-
The cyclohexane protons alpha to the double bond to the vinylic CH carbon (~115 ppm) and the quaternary alkene carbon (~160 ppm).
-
Figure 2: Logic diagram showing how HMBC data confirms connectivity between key fragments.
Stereochemical Analysis: E/Z Isomerism
The exocyclic double bond in Ethyl 2-(4-tert-butylcyclohexylidene)acetate can exist as two geometric isomers, E and Z.[11] The relative orientation of the high-priority groups on each carbon of the double bond determines the configuration. For the vinylic carbon, the hydrogen is priority 2. For the ester-bearing carbon, the ester group (-COOEt) is priority 1. For the ring carbon, the two alkyl pathways must be compared. The stereochemistry has a significant impact on the molecule's shape and properties.
Experimental Rationale: The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetization is transferred between nuclei that are close in space (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive method for determining stereochemistry in this case.[12][13]
Predicted NOESY Correlations:
-
Z-isomer: In the Z configuration, the vinylic proton will be spatially close to the alpha-protons on the cyclohexane ring. Therefore, a NOESY experiment should show a cross-peak between the vinylic proton signal (~5.7 ppm) and the signals of the adjacent ring protons.
-
E-isomer: In the E configuration, the vinylic proton is oriented away from the ring. No significant NOE correlation would be expected between the vinylic proton and the ring protons. Instead, an NOE might be observed between the ester's ethoxy protons and the ring protons.
The presence or absence of this key NOE correlation provides an unambiguous assignment of the double bond geometry.[12][13]
Conclusion
The structural elucidation of Ethyl 2-(4-tert-butylcyclohexylidene)acetate is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal analytical techniques. High-resolution mass spectrometry provides the elemental formula, which acts as a fundamental constraint. Infrared spectroscopy confirms the presence of the required α,β-unsaturated ester functionality. A full suite of 1D and 2D NMR experiments, culminating in HMBC and NOESY, allows for the unambiguous assembly of the carbon-hydrogen framework and the definitive assignment of its stereochemistry. This integrated, self-validating workflow represents a robust and reliable strategy for the characterization of complex organic molecules.
Experimental Protocols
General: All solvents used for spectroscopy (e.g., CDCl₃) should be of high purity. The sample should be free of paramagnetic impurities.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire a proton-decoupled spectrum. A relaxation delay of 2 seconds and a 45° pulse angle are typically sufficient.
-
DEPT-135: Acquire the spectrum using a standard DEPT-135 pulse sequence to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
2D COSY: Acquire the gradient-selected COSY (gCOSY) spectrum. Typically, 256 increments in the t1 dimension and 8-16 scans per increment are sufficient.
-
2D HSQC: Acquire the gradient-selected HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.
-
2D HMBC: Acquire the gradient-selected HMBC spectrum optimized for long-range couplings of 8 Hz.
-
2D NOESY: Acquire the spectrum with a mixing time of 500-800 ms to allow for the buildup of NOE signals.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
HRMS (ESI): Introduce the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode.
-
EI-MS: For fragmentation analysis, introduce the sample via a direct insertion probe or GC inlet into an EI source. Use a standard electron energy of 70 eV.
Infrared Spectroscopy Protocol:
-
Sample Preparation: If the sample is a liquid, cast a thin film between two NaCl or KBr plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
References
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 2020. [Link][12][13]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link][6]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link][14]
-
Infrared Spectroscopy. St. Paul's Cathedral Mission College. [Link][7]
-
Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link][9]
-
1-(4-Tert-butylcyclohexylidene)ethyl acetate. PubChem Database. CID 24975346. [Link][1]
-
Alkene stereochemistry. University of Calgary. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][4]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. [Link][3]
Sources
- 1. 1-(4-Tert-butylcyclohexylidene)ethyl acetate | C14H24O2 | CID 24975346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Ethyl_acetate_(data_page) [chemeurope.com]
- 11. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-biostructure.com [creative-biostructure.com]
